N-(3-isocyanopropyl)-N,N-dimethylamine
Description
N-(3-Isocyanopropyl)-N,N-dimethylamine is an organoamine compound characterized by a dimethylamine group attached to a propyl chain terminating in an isocyanate (-NCO) functional group. This structure confers unique reactivity, particularly in polymerization and crosslinking reactions, making it valuable in materials science and specialty chemical synthesis.
Properties
IUPAC Name |
3-isocyano-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-7-5-4-6-8(2)3/h4-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYAJJSCAMUJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377956 | |
| Record name | N-(3-isocyanopropyl)-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15586-24-0 | |
| Record name | 3-Isocyano-N,N-dimethyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15586-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-isocyanopropyl)-N,N-dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15586-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-isocyanopropyl)-N,N-dimethylamine typically involves the reaction of N,N-dimethylamine with 3-isocyanopropyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(3-isocyanopropyl)-N,N-dimethylamine can undergo various chemical reactions, including:
Substitution Reactions: The isocyanopropyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can react with electrophiles to form addition products.
Cycloaddition Reactions: It can participate in [4+1] cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as alkyl halides and acyl chlorides are used in addition reactions.
Cycloaddition Reagents: Tetrazines are often used in cycloaddition reactions with this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while cycloaddition reactions with tetrazines can produce cyclic compounds with potential biological activity.
Scientific Research Applications
N-(3-isocyanopropyl)-N,N-dimethylamine has several applications in scientific research, including:
Chemical Biology: It is used as a bioorthogonal reagent for labeling and modifying biomolecules in living systems.
Medicinal Chemistry: The compound is explored for its potential in drug delivery systems and prodrug activation.
Material Science: It is used in the synthesis of functional materials such as polymers and nanomaterials.
Analytical Chemistry: The compound is employed in the development of analytical methods for detecting and quantifying various analytes.
Mechanism of Action
The mechanism of action of N-(3-isocyanopropyl)-N,N-dimethylamine involves its ability to undergo bioorthogonal reactions with specific targets in biological systems. The isocyanopropyl group can react with tetrazines to release active molecules such as nitric oxide, which can exert biological effects such as inhibiting cancer cell proliferation . The molecular targets and pathways involved in these reactions include enzymes and signaling molecules that are crucial for cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
N-{3-[4-Amino-2-(Trifluoromethyl)Phenoxy]Propyl}-N,N-Dimethylamine () Structure: Contains a trifluoromethyl (-CF₃) and phenoxy group, enhancing hydrophobicity and electronic effects. Reactivity: The electron-withdrawing -CF₃ group reduces nucleophilicity compared to the isocyanate group in N-(3-isocyanopropyl)-N,N-dimethylamine, which is highly electrophilic .
Reactivity: Acts as a non-nucleophilic base, contrasting with this compound’s dual role as a base and isocyanate precursor .
Physicochemical Properties
Notes:
- The isocyanate group in this compound increases polarity and reactivity compared to non-functionalized amines like DIPEA or triethylamine.
- The trifluoromethyl group in the phenoxy analog enhances thermal stability but reduces solubility in polar solvents .
Stability and Handling Considerations
- This compound: Requires moisture-free storage due to isocyanate’s sensitivity to hydrolysis.
- Trifluoromethyl Analogs (): Enhanced thermal stability but prone to photodegradation under UV light.
- DIPEA (): Stable under inert conditions but flammable due to low flash point (11°C) .
Research Findings and Gaps
- Synthetic Utility: this compound’s isocyanate group offers broader reactivity than simple amines, enabling diverse polymer architectures. However, its handling challenges (moisture sensitivity) limit industrial use compared to DIPEA or triethylamine .
- Toxicity Data: Limited information on the target compound, but tertiary amines like DIPEA are known irritants, suggesting similar hazards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
